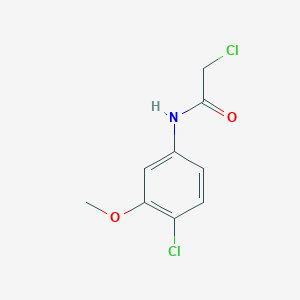

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Description

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a chloroacetamide derivative characterized by a 4-chloro-3-methoxyphenyl substituent attached to the nitrogen of the acetamide backbone. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their structural versatility and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of electron-withdrawing chloro groups and the electron-donating methoxy group on the aromatic ring creates unique electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCZFKUUKFFSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589307 | |

| Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875656-37-4 | |

| Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Base Activation : 3-Chloro-4-methoxyaniline (1.0 equiv) is dissolved in acetone and treated with potassium carbonate (1.2 equiv) at room temperature for 30 minutes to generate the nucleophilic aniline species.

- Acyl Chloride Addition : Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C to minimize exothermic side reactions.

- Stirring and Workup : The mixture warms to room temperature and stirs for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is extracted with ethyl acetate, washed with aqueous sodium bicarbonate and brine, then purified via flash chromatography.

Key Advantages :

- High Yield : K₂CO₃ enhances nucleophilicity while neutralizing HCl byproducts.

- Scalability : Acetone’s moderate polarity facilitates reagent solubility and product isolation.

Alternative Synthetic Strategies

Aqueous-Phase Synthesis

A lower-yielding variant (38.17%) employs aqueous conditions, as demonstrated in the synthesis of structurally analogous 2-chloro-N-(4-methoxyphenyl)acetamide:

- Procedure : 3-Chloro-4-methoxyaniline is suspended in water, followed by sequential addition of chloroacetyl chloride and sodium hydroxide.

- Limitations : Reduced yield attributed to poor solubility of the aniline derivative in aqueous media, leading to incomplete acylation.

Critical Analysis of Methodologies

Solvent and Base Optimization

| Parameter | Gangar et al. (2022) | Katke et al. (2011) |

|---|---|---|

| Solvent | Acetone | Water/Acetone |

| Base | K₂CO₃ | NaOH |

| Yield | 67.38% | 38.17% |

| Purity | >95% (HPLC) | 85–90% (TLC) |

Observations :

Temperature and Stoichiometry

- Low-Temperature Addition : Gradual addition of chloroacetyl chloride at 0°C prevents thermal degradation of the aniline substrate.

- Molar Ratios : A 1.1:1 molar ratio of chloroacetyl chloride to aniline ensures complete conversion without excess reagent accumulation.

Characterization and Quality Control

Spectroscopic Data

- IR (KBr) :

- ¹H NMR (400 MHz, CDCl₃) :

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀Cl₂N₁O₂

- Molecular Weight : 199.63 g/mol

- CAS Number : 22303-36-2

- Physical State : Solid (white to light gray powder)

- Melting Point : 120 °C

Medicinal Chemistry

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar arylacetamides, highlighting the potential of chloro-substituted phenyl groups in enhancing biological activity against specific cancer cell lines .

Agrochemicals

This compound is utilized in the development of herbicides and pesticides. Its mechanism often involves inhibition of fatty acid synthesis in plants, leading to disrupted cellular processes.

Case Study :

Research conducted on related compounds demonstrated significant herbicidal activity, suggesting that structural modifications, such as halogen substitutions, can enhance efficacy against specific weed species .

Organic Synthesis

As an important intermediate, it is used to synthesize more complex organic molecules. The unique electronic properties imparted by the chloro and methoxy groups facilitate various chemical reactions, including substitution and oxidation.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chloro group with nucleophiles | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of methoxy group to aldehydes | Potassium permanganate |

| Reduction | Reduction of nitro groups to amines | Hydrogen gas with palladium catalyst |

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives with similar structures possess significant antibacterial and antifungal activities.

Case Study :

In a recent investigation into antimicrobial agents, derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The chloro and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) groups enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups increase solubility and may influence binding affinity through hydrogen bonding .

- Hybrid Substituents : Compounds with both EWGs and EDGs (e.g., 4-Cl and 3-OCH₃) exhibit balanced electronic effects, optimizing bioactivity .

Anticancer Activity

- This compound Derivatives: Compound 7d (IC₅₀ = 1.8 µM on Caco-2 cells) shows superior cytotoxicity due to the 2-fluoro-phenoxy substituent, enhancing membrane permeability . Compound 6e (IC₅₀ = 2.2 µM on HepG2) incorporates a pyridin-3-yl-thiadiazole moiety, suggesting thiadiazole rings improve DNA intercalation .

- Comparison with 5-Fluorouracil : Most analogs exhibit lower cytotoxicity than 5-FU (IC₅₀ = 1 µM), except 7d , highlighting the importance of fluorinated substituents .

Antimicrobial Activity

Structural Insights from Crystallography

- 3-Chloro-N-(4-methoxyphenyl)propanamide : The C=O bond length (1.2326 Å) and hydrogen-bonding patterns (N–H···O) stabilize crystal packing, which may correlate with improved shelf life .

Biological Activity

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 199.63 g/mol. The compound features a chloro substituent and a methoxy group, which influence its chemical reactivity and biological interactions. It can undergo nucleophilic substitutions at the chloro position and participate in hydrogen bonding due to the amide group, enhancing its solubility and interaction with biological targets.

The synthesis typically involves the reaction of 4-chloro-3-methoxyaniline with chloroacetyl chloride in the presence of an acid catalyst, yielding colorless crystals with a melting point between 398.6–400.3 K and an approximate yield of 80%.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial and anti-inflammatory properties. The specific biological activity of this compound remains an area for further exploration, but its structural features suggest it may possess similar bioactive properties .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of phenoxy acetamides, including this compound, show promising antimicrobial activities against various pathogens. For instance, one study reported that related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

Table 1: Comparison of Antimicrobial Activities

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have also been documented. For example, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A study focused on the crystal structure and Hirshfeld surface analysis of related compounds revealed that hydrogen bonding interactions (NH⋯O, CH⋯O, CH⋯Cl) contribute to their stability and biological activity . This structural insight is crucial for understanding how modifications to the compound could enhance its therapeutic efficacy.

Another research effort highlighted the antidepressant potential of phenylacetamides through behavioral tests in animal models. Compounds were administered at varying doses, revealing significant reductions in immobility duration during forced swim tests, indicating potential antidepressant activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a dichloromethane-mediated reaction between diphenylacetyl chloride and substituted aniline derivatives (e.g., 3-chloro-4-fluoroaniline) at 273 K, with triethylamine as a base, yields crystalline products after extraction and recrystallization (e.g., from toluene) . Optimization involves monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with aromatic protons appearing as multiplets in δ 6.8–7.5 ppm and methyl/methoxy groups as singlets near δ 2.1–3.8 ppm . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and Cl–C aromatic bends (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (199.63 g/mol) . Purity analysis via HPLC (C-18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 4°C, away from ignition sources . Waste disposal must comply with hazardous chemical regulations (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and predict electrostatic potential surfaces, revealing nucleophilic/electrophilic sites for reaction design . Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., enzymes), using crystal structures from the PDB to assess binding affinity. This guides hypothesis-driven synthesis of analogs with enhanced activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate results using orthogonal assays:

- In vitro cytotoxicity: MTT assay on human cancer/normal cells (e.g., IC₅₀ determination) .

- In silico ADMET profiling: Predict bioavailability and toxicity using SwissADME/ProTox-II .

- Cross-reference with structural analogs (e.g., chloroacetamide herbicides) to identify structure-activity relationships (SAR) .

Q. How can advanced separation technologies (e.g., membrane filtration, HPLC-MS) isolate and quantify degradation products of this compound in environmental studies?

- Methodological Answer : Solid-phase extraction (C-18 cartridges) isolates parent compounds and degradates (e.g., ethanesulfonic acid metabolites) from aqueous samples. HPLC-MS/MS (Q-TOF) with electrospray ionization (ESI) quantifies degradation kinetics under UV/biological conditions. Method validation follows EPA guidelines for precision (RSD <5%) and recovery (>90%) .

Q. What crystallographic techniques elucidate the solid-state behavior and polymorphism of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 292 K resolves molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions). Data refinement via SHELXL software provides thermal parameters (Uₑq) and dihedral angles between aromatic planes. Polymorph screening uses solvent evaporation (e.g., ethanol vs. acetonitrile) and differential scanning calorimetry (DSC) to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.